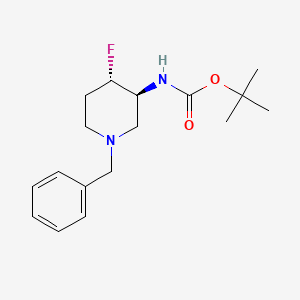

tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate

描述

tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a benzyl group at the 1-position, a fluorine atom at the 4-position, and a tert-butoxycarbonyl (Boc) carbamate protecting group at the 3-position. This compound is structurally significant in medicinal chemistry as a building block for drug candidates, particularly in targeting central nervous system (CNS) disorders or enzyme inhibitors due to the combined electronic effects of fluorine and the steric bulk of the benzyl group.

属性

IUPAC Name |

tert-butyl N-[(3S,4S)-1-benzyl-4-fluoropiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-12-20(10-9-14(15)18)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKFRQEZYEXAZ-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

化学反应分析

Nucleophilic Substitution at the Piperidine Ring

The fluorine atom at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. For example:

Reaction with N-(Benzyloxycarbonyloxy)succinimide

-

Reagents/Conditions :

-

Mechanism :

-

TEA deprotonates the piperidine nitrogen, enabling nucleophilic attack on the benzyloxycarbonyl (Cbz) group.

-

-

Product :

-

Yield :

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Reaction with Trifluoroacetic Acid (TFA)

-

Reagents/Conditions :

-

TFA in dichloromethane (DCM) at room temperature.

-

-

Mechanism :

-

Acidic hydrolysis of the carbamate liberates the free amine.

-

-

Product :

-

(3S,4S)-1-Benzyl-4-fluoropiperidin-3-amine.

-

-

Applications :

-

The deprotected amine serves as an intermediate for further functionalization (e.g., acylation, sulfonylation).

-

Hydrogenolysis of the Benzyl Group

The benzyl group on the piperidine nitrogen is removed via catalytic hydrogenation:

Reaction with H₂/Palladium Catalyst

-

Reagents/Conditions :

-

H₂ gas (1 atm) with 10% Pd/C in methanol or ethanol.

-

-

Mechanism :

-

Heterogeneous catalysis cleaves the C–N bond, yielding a secondary amine.

-

-

Product :

-

tert-Butyl ((3S,4S)-4-fluoropiperidin-3-yl)carbamate.

-

-

Yield :

-

Typically high (>90%) under optimized conditions.

-

Functionalization of the Piperidine Amine

After deprotection, the free amine undergoes further reactions:

Acylation with Methanesulfonyl Chloride

-

Reagents/Conditions :

-

Product :

-

Yield :

Suzuki–Miyaura Coupling

-

Reagents/Conditions :

-

Arylboronic acids, Pd(PPh₃)₄, and a base (e.g., Na₂CO₃) in dioxane/water.

-

-

Product :

-

Biaryl derivatives for medicinal chemistry applications.

-

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under basic conditions:

Reaction with NaOH

-

Reagents/Conditions :

-

Aqueous NaOH in THF at 60°C.

-

-

Product :

-

(3S,4S)-1-Benzyl-4-fluoropiperidin-3-amine and tert-butanol.

-

Comparative Reaction Table

Mechanistic Insights

-

Stereochemical Retention : Reactions at the 3S,4S-configured piperidine ring typically proceed with retention of stereochemistry due to the rigidity of the bicyclic system .

-

Fluorine Effects : The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

科学研究应用

Tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The tert-butyl carbamate group may also influence the compound’s stability and solubility.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine: Fluorine at the 4-position (vs. 3-position in CAS 1434127-01-1) may enhance metabolic stability and modulate electronic interactions in enzyme binding . Hydroxy/Methoxy: Hydroxy (CAS 724788-22-1) and methoxy (CAS 2306245-65-6) derivatives exhibit higher solubility, favoring pharmacokinetic profiles .

Stereochemical Influence :

- The (3S,4S) configuration in the target compound and analogs (e.g., CAS 1052713-47-9) is critical for chiral recognition in asymmetric synthesis or receptor binding .

- Trans-configuration in CAS 1033748-33-2 demonstrates distinct conformational preferences compared to cis-isomers .

Applications :

生物活性

Tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate is a carbamate derivative with a unique molecular structure characterized by the presence of a tert-butyl group, a benzyl substituent, and a fluorinated piperidine ring. Its molecular formula is C18H25FN2O4, and it has a molecular weight of 352.4 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activity, particularly in the context of central nervous system (CNS) disorders.

The compound's structural features suggest that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission. The presence of the fluorine atom can enhance lipophilicity and potentially improve the compound's ability to cross the blood-brain barrier.

Biological Activity

Research indicates that compounds similar to this compound often exhibit various pharmacological activities. The biological activity of this specific compound remains under investigation, but preliminary studies suggest potential applications in:

- Neuropharmacology : Its structure may allow for interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

- Antidepressant Effects : Similar piperidine derivatives have been studied for their antidepressant properties, indicating that this compound may also exhibit such effects.

- Analgesic Properties : Some carbamate derivatives have shown promise as analgesics, which could be relevant for pain management therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Piperidine Ring : Utilizing appropriate starting materials to construct the piperidine framework.

- Introduction of the Benzyl Group : Benzyl substituents can be introduced via nucleophilic substitution reactions.

- Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination techniques.

- Carbamate Formation : The final step involves reacting the amine with a suitable carbonyl compound to form the carbamate linkage.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For instance:

- Neurotransmitter Receptor Interaction : Research has indicated that similar compounds can modulate serotonin and norepinephrine receptors, suggesting that this compound may also influence these pathways .

- CNS Activity Assessment : In vivo studies on structurally related piperidine derivatives have shown significant CNS activity, including anxiolytic and antidepressant effects .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that compounds with similar structures exhibit favorable absorption and distribution profiles in animal models .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | 1052713-48-0 | Lacks benzyl group | Moderate CNS activity |

| Benzyl (3R,5R)-3-(tert-butoxycarbonylamino)-4-fluoro-piperidine-1-carboxylate | Not available | Similar piperidine structure | Antidepressant effects |

| Tert-butyl N-[6-hydroxy-5-methylpiperidin-3-yl]carbamate | Not available | Hydroxymethyl substitution | Enhanced receptor binding |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate, and how is stereochemical control achieved?

- Methodology : The synthesis typically involves introducing the tert-butyl carbamate group via tert-butyl chloroformate (Boc-Cl) under basic conditions. Stereochemical control is achieved using chiral starting materials or catalysts. For example, enantioselective fluorination or resolution techniques like chiral HPLC can isolate the (3S,4S) diastereomer. Continuous flow reactors may optimize scalability while preserving enantiomeric purity .

Q. Which spectroscopic techniques are critical for structural and stereochemical confirmation?

- Methodology :

- NMR : 1H and 13C NMR confirm the piperidine backbone and substituents. 19F NMR identifies fluorine positioning.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers .

Q. What common chemical transformations does this compound undergo, and under what conditions?

- Methodology :

- Oxidation : Fluorine substitution stabilizes adjacent positions; KMnO4 or CrO3 oxidizes hydroxyl groups to ketones.

- Reduction : NaBH4 or LiAlH4 reduces carbonyls to alcohols.

- Substitution : Nucleophilic displacement of the benzyl group with amines or thiols under acidic/basic conditions .

Advanced Research Questions

Q. How can continuous flow reactors improve synthesis scalability without compromising enantiomeric purity?

- Methodology : Flow microreactors enhance mixing and heat transfer, critical for exothermic Boc-protection steps. Parameters like residence time, temperature, and reagent stoichiometry are optimized via DOE (Design of Experiments). In-line analytics (e.g., FTIR) monitor reaction progress, ensuring >99% enantiomeric excess .

Q. How to resolve contradictions between in vitro bioactivity data and computational predictions?

- Methodology :

- Experimental Validation : Repeat assays under standardized conditions (e.g., pH, temperature) to exclude variability.

- Molecular Dynamics (MD) Simulations : Compare binding poses in target receptors (e.g., GPCRs) to identify discrepancies in ligand-protein interactions.

- Metabolite Profiling : LC-MS/MS detects degradation products that may interfere with activity .

Q. What structural modifications enhance the compound’s interaction with neurological targets?

- Methodology :

- Analog Synthesis : Replace the benzyl group with bulkier aryl moieties to test steric effects on receptor binding.

- Fluorine Scan : Introduce fluorine at alternative positions to modulate electron density and hydrogen bonding.

- Comparative Studies : Benchmark against analogs like tert-butyl (1-(3-fluorobenzoyl)piperidin-4-yl)carbamate, which shows enhanced binding to serotonin receptors .

Q. Which analytical methods assess stability under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC-UV/LC-MS.

- Accelerated Stability Testing : Store at 25°C/60% RH and analyze impurities over 1–3 months.

- Cryopreservation : Evaluate solubility in DMSO/water mixtures to prevent crystallization in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。